(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the bromination of 1,3-benzoxazole followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and hydrochloric acid used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of 1,3-benzoxazol-2-yl)methanamine.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-bromo-1,3-benzoxazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(6-bromo-1,3-benzoxazol-2-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(6-bromo-1,3-benzoxazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is unique due to its specific combination of a bromine atom and a methanamine group attached to the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1820686-95-0 |
---|---|
Molecular Formula |
C8H8BrClN2O |
Molecular Weight |
263.5 |
Purity |
70 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.